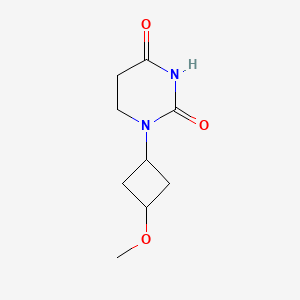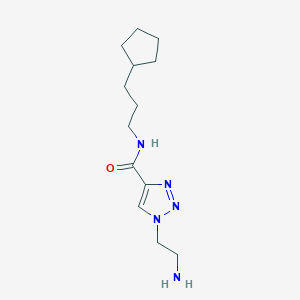![molecular formula C13H16N2O4 B6633293 3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid, commonly known as AMCA (4′-Amino-3′,5′-dimethyl-2′-carboxyacetanilide), is a chemical compound used in scientific research applications. It is a fluorescent dye that has been widely used in various fields such as biochemistry, molecular biology, and clinical diagnostics.
作用機序
AMCA works by attaching to the target molecule and emitting fluorescence when excited by a specific wavelength of light. The fluorescence emitted by AMCA can be detected and measured using various instruments such as a fluorescence microscope or a fluorometer. The intensity of the fluorescence is directly proportional to the amount of AMCA attached to the target molecule.
Biochemical and Physiological Effects:
AMCA has been shown to have minimal effects on the biochemical and physiological properties of the target molecule. It does not affect the function or structure of the molecule and can be used to label molecules without affecting their activity.
実験室実験の利点と制限
AMCA has several advantages over other fluorescent dyes. It has a high quantum yield, which means it emits a high intensity of fluorescence. It also has a high molar extinction coefficient, which means it absorbs light efficiently. AMCA is also stable and can be used in a wide range of pH and temperature conditions. However, AMCA has some limitations. It has a low solubility in water, which can limit its use in aqueous solutions. It is also sensitive to photobleaching, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for the use of AMCA in scientific research. One potential direction is the development of new methods for synthesizing AMCA that are more efficient and cost-effective. Another direction is the development of new applications for AMCA in clinical diagnostics, such as the detection of new diseases or the monitoring of disease progression. Additionally, the use of AMCA in combination with other fluorescent dyes or imaging techniques may provide new insights into the function and structure of biological molecules.
合成法
AMCA can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-amino-2-methylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces a yellow-green powder that is purified by recrystallization in ethanol.
科学的研究の応用
AMCA has been widely used as a fluorescent probe to label proteins, peptides, and nucleic acids. It has been used in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening. AMCA is also used in clinical diagnostics to detect various diseases such as cancer and infectious diseases.
特性
IUPAC Name |
3-[(4-amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,7-10(14)16)15-11(17)8-4-3-5-9(6-8)12(18)19/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERATPFRIAMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)